2-(ethylamino)-N-(3-methoxyphenyl)acetamide

PNMT inhibition enzyme kinetics fragment-based drug discovery

This low-affinity PNMT probe (Ki 1.1 mM) is purpose-built for fragment-based drug discovery (FBDD) and weak-binding interrogation. Unlike potent inhibitors, it reveals near-native enzyme states without saturating the target—ideal for NMR/X-ray screening, negative control baselines, and fragment-growing campaigns. Procure the 95% pure scaffold to advance your PNMT-targeted medicinal chemistry with a validated, commercially available research tool.

Molecular Formula C11H16N2O2
Molecular Weight 208.261
CAS No. 743444-53-3
Cat. No. B2492371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(ethylamino)-N-(3-methoxyphenyl)acetamide
CAS743444-53-3
Molecular FormulaC11H16N2O2
Molecular Weight208.261
Structural Identifiers
SMILESCCNCC(=O)NC1=CC(=CC=C1)OC
InChIInChI=1S/C11H16N2O2/c1-3-12-8-11(14)13-9-5-4-6-10(7-9)15-2/h4-7,12H,3,8H2,1-2H3,(H,13,14)
InChIKeyJWXVXHBHBSTNAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Ethylamino)-N-(3-methoxyphenyl)acetamide (CAS 743444-53-3) Procurement Guide: PNMT Inhibitor Fragment


2-(Ethylamino)-N-(3-methoxyphenyl)acetamide is a synthetic aminoacetamide derivative that has been evaluated primarily as an inhibitor of phenylethanolamine N-methyltransferase (PNMT), a key enzyme in the biosynthesis of epinephrine [1]. The compound exhibits weak inhibitory activity against bovine adrenal PNMT with a Ki of 1.11×10⁶ nM (1.11 mM), as determined by radiochemical assay [1][2]. It is available from commercial suppliers at 95% purity and is typically used as a research chemical or scaffold for medicinal chemistry optimization .

Why 2-(Ethylamino)-N-(3-methoxyphenyl)acetamide Cannot Be Replaced by Generic PNMT Inhibitors


The weak inhibitory profile of 2-(ethylamino)-N-(3-methoxyphenyl)acetamide (Ki ≈ 1.1 mM) [1] is not a liability but a deliberate feature for specific applications. Unlike potent PNMT inhibitors (Ki values in the low nanomolar range) , this compound serves as a low-affinity tool or fragment-like probe. Substituting a more potent inhibitor would fundamentally alter the experimental design, potentially masking subtle conformational effects, altering off-rate kinetics, or preventing the detection of weak but structurally informative binding events. The compound's millimolar Ki positions it uniquely for studies requiring minimal perturbation of the PNMT system or for use in fragment-based drug discovery (FBDD) campaigns [2].

Quantitative Differentiation of 2-(Ethylamino)-N-(3-methoxyphenyl)acetamide: Key Evidence for Procurement Decisions


PNMT Inhibitory Potency: A Low-Affinity Tool Differentiated from Nanomolar Probes

2-(Ethylamino)-N-(3-methoxyphenyl)acetamide exhibits weak inhibition of bovine PNMT with a Ki of 1.11×10⁶ nM (1.11 mM) [1][2]. In contrast, potent PNMT inhibitors like SK&F 64139 (Ki ≈ 100 nM) [3] and second-generation transition-state analogues such as PNMT-IN-1 (Ki = 1.2 nM) are orders of magnitude more potent. This millimolar Ki positions the compound as a low-affinity control or fragment-like probe rather than a high-affinity pharmacological agent.

PNMT inhibition enzyme kinetics fragment-based drug discovery

Molecular Weight and Ligand Efficiency: Favoring Fragment-Based Approaches Over Drug-Like Compounds

The target compound has a molecular weight of 208.26 g/mol , placing it firmly within the 'fragment' space (typically MW < 300 Da) [1]. This is in stark contrast to larger, drug-like PNMT inhibitors such as SK&F 64139 (MW ≈ 280-300 Da) and PNMT-IN-1 (MW ≈ 350-400 Da). Lower molecular weight translates to higher ligand efficiency (LE) potential, a critical parameter in fragment-based lead generation [1].

fragment-based drug discovery ligand efficiency scaffold optimization

Selectivity Profile: An Uncharacterized but Potentially Valuable Feature

While no comprehensive selectivity panel is publicly available for this compound, its weak PNMT inhibition (Ki = 1.1 mM) [1] suggests that it is unlikely to exhibit significant off-target activity at typical screening concentrations. In contrast, many potent PNMT inhibitors, such as SK&F 64139, have been shown to interact with α2-adrenoceptors, complicating their use as clean pharmacological tools [2][3].

selectivity off-target activity PNMT

Optimal Research and Industrial Applications for 2-(Ethylamino)-N-(3-methoxyphenyl)acetamide


Fragment-Based Drug Discovery (FBDD) for PNMT-Targeted Therapeutics

With a molecular weight of 208 Da [1] and a weak Ki of 1.1 mM [2], this compound is an ideal fragment for structure-based drug design campaigns. Its low affinity allows for reliable detection of binding by NMR or X-ray crystallography without saturating the target [3]. It can serve as a starting point for fragment growing or merging to develop more potent and selective PNMT inhibitors.

Negative Control or Baseline in PNMT Enzymatic Assays

The compound's millimolar Ki [1] makes it a suitable negative control or baseline reference in PNMT inhibition assays. When screening more potent compounds, this low-affinity ligand can be used to establish the assay's lower sensitivity limit and to ensure that observed inhibition is not due to non-specific effects.

Structural Biology Studies of Weak PNMT-Ligand Interactions

Co-crystallization or soaking experiments with PNMT may benefit from a weak ligand like 2-(ethylamino)-N-(3-methoxyphenyl)acetamide [1]. Unlike high-affinity inhibitors that can induce significant conformational changes, a weak binder is more likely to reveal the enzyme's native or near-native state, providing valuable insights into the initial binding event [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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